Cas no 86792-81-6 (Benzo[b]thiophene, 5-bromo-3-(methylthio)-)

Benzo[b]thiophene, 5-bromo-3-(methylthio)- structure
86792-81-6 structure
商品名:Benzo[b]thiophene, 5-bromo-3-(methylthio)-
CAS番号:86792-81-6
MF:C9H7BrS2
メガワット:259.185878992081
CID:4263380

Benzo[b]thiophene, 5-bromo-3-(methylthio)- 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene, 5-bromo-3-(methylthio)-
    • インチ: 1S/C9H7BrS2/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5H,1H3
    • InChIKey: MZSPQKJJAOPCOY-UHFFFAOYSA-N
    • ほほえんだ: C12=CC=C(Br)C=C1C(SC)=CS2

Benzo[b]thiophene, 5-bromo-3-(methylthio)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-51278090-1.0g
5-bromo-3-(methylsulfanyl)-1-benzothiophene
86792-81-6 95%
1.0g
$0.0 2022-12-11

Benzo[b]thiophene, 5-bromo-3-(methylthio)- 関連文献

Benzo[b]thiophene, 5-bromo-3-(methylthio)-に関する追加情報

Introduction to Benzo[b]thiophene, 5-Bromo-3-(Methylthio)

Benzo[b]thiophene, 5-bromo-3-(methylthio) (CAS No. 86792-81-6) is a unique organic compound that has garnered significant attention in the fields of material science and pharmaceutical research due to its distinctive chemical structure and potential applications. This compound belongs to the class of benzo[b]thiophenes, which are aromatic heterocyclic compounds consisting of a benzene ring fused with a thiophene ring. The presence of a bromine atom at the 5-position and a methylthio group at the 3-position introduces specific electronic and steric effects that influence its chemical reactivity and physical properties.

The molecular structure of benzo[b]thiophene, 5-bromo-3-(methylthio) is characterized by a fused aromatic system with sulfur atoms in the thiophene ring. This arrangement imparts stability to the molecule due to aromaticity, while the substituents at positions 5 and 3 introduce functional groups that can be exploited for various chemical transformations. The bromine atom at position 5 serves as an electron-withdrawing group, which can modulate the electronic properties of the molecule, making it suitable for applications in semiconductors and optoelectronic devices.

Recent studies have highlighted the potential of benzo[b]thiophene derivatives in the development of advanced materials for organic electronics. For instance, researchers have explored the use of these compounds as building blocks for organic field-effect transistors (OFETs) due to their high carrier mobility and stability under ambient conditions. The methylthio group at position 3 in this compound acts as an electron-donating group, which can enhance the conductivity of the material when incorporated into electronic devices.

In addition to its electronic properties, benzo[b]thiophene, 5-bromo-3-(methylthio) has shown promise in medicinal chemistry as a potential lead compound for drug discovery. Its structure provides a scaffold for attaching various bioactive groups, enabling researchers to investigate its pharmacological effects in vitro and in vivo models. Recent findings suggest that this compound may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further exploration in therapeutic applications.

The synthesis of benzo[b]thiophene derivatives has been optimized through various methodologies over the years. One common approach involves the use of sulfur-containing precursors combined with aromatic coupling reactions under controlled conditions. The introduction of substituents like bromine and methylthio groups can be achieved through electrophilic substitution or nucleophilic aromatic substitution reactions, depending on the desired regiochemistry.

From an environmental perspective, understanding the fate and transport of compounds like benzo[b]thiophene, 5-bromo-3-(methylthio) is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds can undergo biodegradation under certain conditions, although their persistence in natural environments may vary depending on factors such as temperature, pH, and microbial activity.

Looking ahead, ongoing research into benzo[b]thiophene derivatives is expected to uncover new applications across diverse fields such as energy storage, sensing technologies, and biomedicine. Collaborative efforts between chemists, materials scientists, and pharmacologists are likely to drive innovation in this area, leading to breakthroughs that leverage the unique properties of these compounds.

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